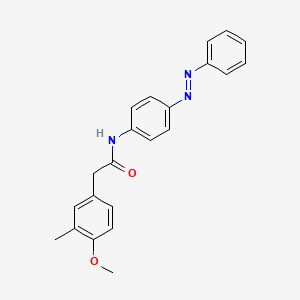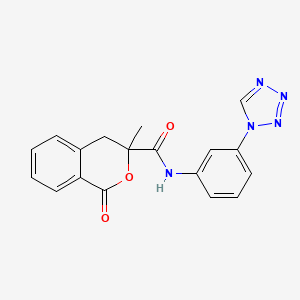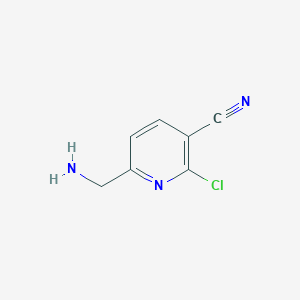
6-(Aminomethyl)-2-chloronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-2-chloronicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an aminomethyl group and a chlorine atom attached to the nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-chloronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-chloronicotinonitrile
Reagents: Formaldehyde, Ammonia
Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-2-chloronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-2-chloronicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloronicotinonitrile: Lacks the aminomethyl group, making it less versatile in chemical reactions.
6-(Aminomethyl)-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
6-(Aminomethyl)-2-fluoronicotinonitrile: Contains a fluorine atom, which can influence its chemical stability and interactions.
Uniqueness
6-(Aminomethyl)-2-chloronicotinonitrile is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
368426-80-6 |
|---|---|
Molekularformel |
C7H6ClN3 |
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
6-(aminomethyl)-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-5(3-9)1-2-6(4-10)11-7/h1-2H,4,10H2 |
InChI-Schlüssel |
HNBIHYWWASEANI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CN)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


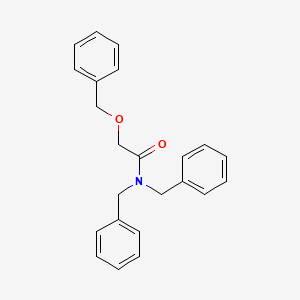
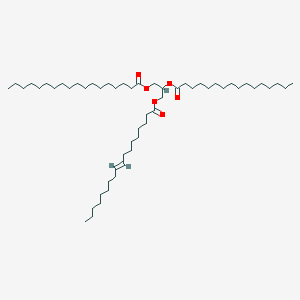
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
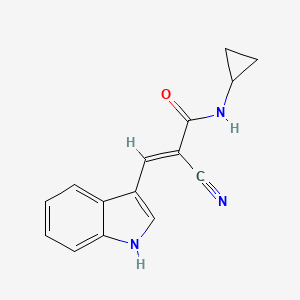
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
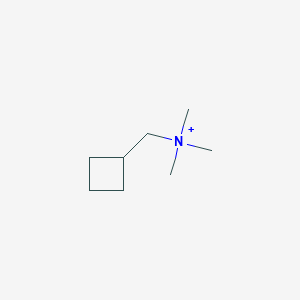
![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
